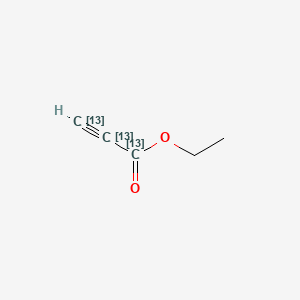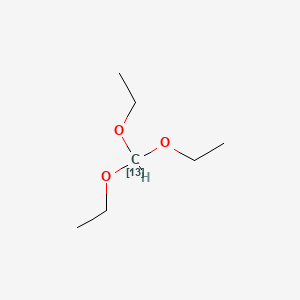
Ethyl Propargylate-13C3
Overview
Description
Ethyl Propargylate-13C3: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of ethyl propargylate, which is a colorless liquid with a fruity odor. The compound is primarily used as a tracer in metabolic studies, drug development, and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Propargylate-13C3 can be synthesized through specific synthetic routes. One common method involves the reaction of 13C isotope-labeled propargyl iodide with ethanol to obtain the target product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Ethyl Propargylate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Various substituted propargylates depending on the nucleophile used.
Scientific Research Applications
Ethyl Propargylate-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track chemical transformations and reaction pathways.
Biology: Employed in studies involving enzyme kinetics and metabolic flux analysis.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new drug candidates.
Industry: Applied in environmental research to monitor the fate and transport of pollutants.
Mechanism of Action
The mechanism by which Ethyl Propargylate-13C3 exerts its effects involves its incorporation into metabolic pathways as a labeled tracer. The 13C isotope allows for precise tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in metabolic reactions, and pathways such as glycolysis and the citric acid cycle are often studied using this compound.
Comparison with Similar Compounds
Ethyl Propargylate: The non-labeled version of the compound.
Methyl Propargylate: A similar compound with a methyl group instead of an ethyl group.
Propyl Propargylate: A similar compound with a propyl group instead of an ethyl group.
Uniqueness: Ethyl Propargylate-13C3 is unique due to its stable isotope labeling, which allows for detailed and accurate tracking in metabolic studies. This feature makes it particularly valuable in research applications where precise measurement and analysis of metabolic pathways are required.
Properties
IUPAC Name |
ethyl (1,2,3-13C3)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-CGANOEODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]#[13CH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745948 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-08-3 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)



![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)
